molecular formula C18H14N4O4S2 B2776676 5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941928-66-1

5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2776676
CAS RN: 941928-66-1
M. Wt: 414.45
InChI Key: HHLGBCLNATYGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . The yield was reported to be 65% .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which are part of the compound’s structure, have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have also been reported to have analgesic (pain-relieving) properties . This could potentially make the compound useful in the development of new pain medications .

Anti-inflammatory Activity

The compound could potentially be used in the treatment of inflammation, as thiazole derivatives have shown anti-inflammatory effects .

Antimicrobial Activity

Thiazole derivatives have demonstrated antimicrobial activity, suggesting that the compound could be used in the development of new antimicrobial drugs .

Antifungal Activity

Some thiazole derivatives have shown antifungal activity . This suggests that the compound could potentially be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . This could potentially make the compound useful in the development of new antiviral medications.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This suggests that the compound could potentially be used in cancer treatment.

Antibacterial Activity

The compound has shown emergent antibacterial activity, especially when used in conjunction with cell-penetrating peptides . This suggests that the compound could potentially be used in the development of new antibacterial therapies.

properties

IUPAC Name

5-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S2/c1-11-2-7-15-14(20-11)10-16(26-15)17(23)21-12-3-5-13(6-4-12)28(24,25)22-18-19-8-9-27-18/h2-10H,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLGBCLNATYGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)furo[3,2-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.